ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene ring fused with a benzoate ester and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-oxo-1H-isochromene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-aminobenzoic acid to form the amide linkage. Finally, esterification with ethanol in the presence of a catalyst such as sulfuric acid yields the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-1H-isochromene-3-carboxylic acid
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is unique due to its combination of an isochromene ring, an amide group, and an ester group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. For instance, the presence of the ester group allows for easy modification and derivatization, while the amide group provides stability and specific interactions with biological targets .
Properties
Molecular Formula |
C19H15NO5 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
CFKDSCNVKCQDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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